Paldimycin

Description

Propriétés

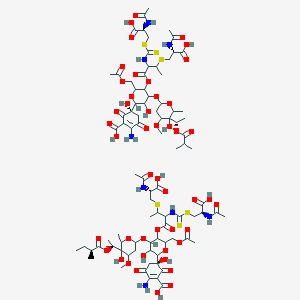

IUPAC Name |

(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHJMNNDPYEUOT-ILYCIZJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H126N8O46S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102426-96-0 | |

| Record name | Paldimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Reaction Mechanism and Key Reagents

Paldimycin is synthesized via nucleophilic addition of N-acetyl-L-cysteine to paulomycin under alkaline conditions. The reaction targets the α,β-unsaturated ketone moiety of paulomycin, forming a thioether linkage critical for paldimycin’s bioactivity.

Reaction Conditions :

-

Paulomycin : 5.98 g (7.75 mmol)

-

N-acetyl-L-cysteine : 25.2 g (150 mmol)

-

Solvent : 0.1 M phosphate buffer (pH 7.85)

-

pH Adjustment : 8.7 using aqueous sodium hydroxide

Post-reaction acidification to pH 3.0 facilitates extraction with ethyl acetate, yielding crude paldimycin. Precipitation with acetone-ether mixtures removes unreacted precursors, achieving a final yield of 6.2 g (83% based on paulomycin input).

Stereochemical Considerations

Paldimycin exists as two stereoisomers (A and B), originating from paulomycins A and B. Isolation of pure isomers requires semi-preparative HPLC with a C-18 column and a gradient elution system (0.05 M K₂HPO₄ in acetonitrile-water, pH 5.3).

Fermentation and Isolation from Streptomyces paulus

Fermentation Parameters

Paldimycin is biosynthesized by Streptomyces paulus during late-stage fermentation. Key parameters include:

Broth Processing and Primary Isolation

Post-fermentation, the broth undergoes filtration to remove biomass. Paldimycin is extracted from the aqueous phase via:

-

Acidification : Adjust to pH 3.0 with sulfuric acid.

-

Solvent Extraction : Ethyl acetate (2 × 300 L per 800 L broth).

-

Concentration : Rotary evaporation to ~24 L, followed by precipitation with Skellysolve B (a hexane isomer mixture).

This yields a crude mixture containing paulomycins, paldimycin, and antibiotic 273a2.

Purification Techniques

Silica Gel Chromatography

Crude extracts are fractionated using silica gel columns with tailored mobile phases:

| Component Separated | Mobile Phase | Elution Order |

|---|---|---|

| Paulomycins | Chloroform-ethanol-water (25:30:5) | First |

| Antibiotic 273a2 | Methyl ethyl ketone-acetone-water (160:50:20) | Intermediate |

| Paldimycin | Chloroform-ethanol-water (25:30:5) | Last |

Paldimycin’s polarity delays its elution, enabling separation from paulomycins and antibiotic 273a2.

Counter-Double-Current Distribution (CCD)

For large-scale purification, CCD in cyclohexane-ethyl acetate-acetone-water (1:1:1:1) resolves paldimycin (distribution coefficient K = 0.8) from antibiotic 273a2 (K = 1.2). Fractions are analyzed by TLC bioautography using Micrococcus luteus as the indicator strain.

Industrial-Scale Production

Process Optimization

Industrial methods emphasize reproducibility and yield:

-

Inoculum Development : High-density spore suspensions (10⁸ CFU/mL) ensure consistent fermentation.

-

Chromatography Scale-Up : Radial compression columns (30 cm diameter) process >100 kg crude extract per batch.

-

Crystallization : Final purification via acetone-cyclohexane recrystallization achieves >98% purity.

Stability Considerations

Paldimycin degrades under acidic conditions, reverting to paulomycins. Amberlite IRA-904 resin stabilizes the compound during long-term storage by maintaining pH > 7.0.

Analytical Characterization

Spectroscopic Methods

Analyse Des Réactions Chimiques

Types de Réactions : La paldimycine subit diverses réactions chimiques, notamment :

Oxydation : La paldimycine peut être oxydée dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans la paldimycine, conduisant à la formation de dérivés réduits.

Substitution : La paldimycine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés :

4. Applications de Recherche Scientifique

La paldimycine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier l'inhibition de la synthèse protéique et les mécanismes antibiotiques.

Biologie : Étudiée pour ses effets sur la croissance des cellules bactériennes et la synthèse protéique.

Médecine : Explorée comme un traitement potentiel pour les infections causées par des bactéries Gram-positives, y compris le Staphylococcus aureus résistant à la méthicilline

Industrie : Utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens.

5. Mécanisme d'Action

La paldimycine exerce ses effets en inhibant la synthèse protéique dans les cellules bactériennes. Elle se lie au ribosome bactérien, empêchant la formation de liaisons peptidiques et inhibant ainsi la synthèse de protéines essentielles. Cela conduit à la mort de la cellule bactérienne .

Composés Similaires :

Vancomycine : Un autre antibiotique qui inhibe la synthèse de la paroi cellulaire chez les bactéries Gram-positives.

Teicoplanine : Similaire à la vancomycine, elle inhibe la synthèse de la paroi cellulaire.

Ramoplanine : Un antibiotique lipopeptidique qui perturbe l'intégrité de la membrane cellulaire.

Comparaison : La paldimycine est unique dans son mécanisme d'action en tant qu'inhibiteur de la synthèse protéique, tandis que la vancomycine et la teicoplanine inhibent la synthèse de la paroi cellulaire. La ramoplanine perturbe l'intégrité de la membrane cellulaire. La capacité de la paldimycine à inhiber la synthèse protéique la rend particulièrement efficace contre certains agents pathogènes Gram-positifs .

Applications De Recherche Scientifique

Antimicrobial Properties

Paldimycin exhibits significant antimicrobial activity against a range of bacteria, making it a candidate for treating infections caused by resistant strains. Its mechanism of action involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.

Case Studies

- Study on Gram-negative Bacteria : Research indicated that Paldimycin was effective against several strains of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics like ampicillin, suggesting its potential as an alternative treatment option in cases of resistance .

- Combination Therapy : A study explored the efficacy of Paldimycin in combination with other antibiotics. Results showed enhanced antibacterial activity when used alongside polymyxins, highlighting its potential role in synergistic therapies against multidrug-resistant infections .

Research in Cancer Treatment

Emerging research has suggested that Paldimycin may have applications beyond antimicrobial activity, particularly in oncology. Its ability to inhibit certain cellular pathways has been investigated for potential anti-cancer effects.

Case Studies

- In vitro Studies : Laboratory experiments demonstrated that Paldimycin could induce apoptosis in cancer cell lines by disrupting mitochondrial function. This suggests a dual mechanism where it not only targets bacteria but also cancer cells .

- Animal Models : In vivo studies using animal models have shown promising results where Paldimycin treatment led to reduced tumor size and improved survival rates compared to control groups. These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

Paldimycin's antimicrobial properties extend to agricultural uses, particularly in protecting crops from bacterial pathogens.

Research Findings

- Field Trials : Trials conducted on crops such as tomatoes and potatoes demonstrated that Paldimycin effectively reduced the incidence of bacterial wilt and blight. The application resulted in healthier plants and increased yields compared to untreated controls .

- Sustainability Aspect : The use of Paldimycin as a biopesticide aligns with sustainable agricultural practices, providing an alternative to chemical pesticides that can harm beneficial organisms and lead to environmental degradation .

Development of New Formulations

The pharmaceutical industry is exploring innovative formulations of Paldimycin to enhance its bioavailability and efficacy.

Formulation Strategies

- Nanoparticle Delivery Systems : Research is underway to develop nanoparticle-based delivery systems that can improve the stability and targeted delivery of Paldimycin to infected tissues, potentially increasing its therapeutic effectiveness while minimizing side effects .

- Topical Applications : Formulations for topical use are being developed for skin infections, leveraging Paldimycin's antimicrobial properties while reducing systemic exposure .

Data Summary Table

Mécanisme D'action

Paldimycin exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the synthesis of essential proteins. This leads to the death of the bacterial cell .

Comparaison Avec Des Composés Similaires

Vancomycin: Another antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis.

Ramoplanin: A lipopeptide antibiotic that disrupts cell membrane integrity.

Comparison: Paldimycin is unique in its mechanism of action as a protein synthesis inhibitor, whereas vancomycin and teicoplanin inhibit cell wall synthesis. Ramoplanin disrupts cell membrane integrity. Paldimycin’s ability to inhibit protein synthesis makes it particularly effective against certain Gram-positive pathogens .

Q & A

Basic: What standardized methodologies are recommended for evaluating Paldimycin’s minimum inhibitory concentration (MIC) against resistant bacterial strains?

Answer:

The broth microdilution method, as per Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for MIC determination . Key steps include:

- Using cation-adjusted Mueller-Hinton broth for Gram-positive pathogens.

- Inoculum preparation at 5 × 10⁵ CFU/mL.

- Serial dilution of Paldimycin (e.g., 0.03–32 µg/mL).

- Incorporation of quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility.

Data interpretation should follow CLSI breakpoints, with results reported as MIC₅₀ and MIC₉₀ values .

Advanced: How can researchers design studies to address discrepancies in Paldimycin’s efficacy between in vitro and in vivo infection models?

Answer:

Contradictions often arise from differences in pharmacokinetic/pharmacodynamic (PK/PD) parameters or host-pathogen interactions. Methodological strategies include:

- Integrated PK/PD modeling : Correlate free drug concentrations in serum (AUC/MIC ratios) with bacterial kill curves in neutropenic murine thigh models .

- Host immune modulation : Use immunosuppressed (e.g., cyclophosphamide-treated) vs. immunocompetent models to assess immune system contributions .

- Bioanalytical validation : Quantify tissue penetration via LC-MS/MS to confirm target-site bioavailability .

Basic: What pharmacokinetic parameters are critical for translating Paldimycin’s preclinical data to human trials?

Answer:

Key parameters include:

- Area under the curve (AUC) : Predicts dose-exposure relationships.

- Volume of distribution (Vd) : Indicates tissue penetration (e.g., lung or epithelial lining fluid for respiratory infections).

- Protein binding : Adjust free drug levels using equilibrium dialysis.

- Half-life (t½) : Guides dosing frequency (e.g., once-daily vs. twice-daily regimens).

Preclinical studies should use species-specific allometric scaling and validate results in ≥2 animal models (e.g., murine and rabbit) .

Advanced: How should researchers employ meta-analytic frameworks to resolve contradictions in Paldimycin’s toxicity profiles across studies?

Answer:

Contradictory toxicity data (e.g., hepatotoxicity vs. renal toxicity) require:

- Systematic literature review : Extract data from preclinical and Phase I trials using PRISMA guidelines .

- Cumulative meta-analysis : Stratify studies by dose, duration, and model species to identify confounding variables .

- Adverse event grading : Apply CTCAE criteria to harmonize toxicity reporting. A pooled odds ratio (OR) with 95% confidence intervals can quantify risk heterogeneity .

Basic: What regulatory benchmarks should guide Paldimycin’s non-clinical safety assessment?

Answer:

Follow ICH S7A and S7B guidelines for:

- Safety pharmacology : Assess CNS, cardiovascular, and respiratory effects in rodents.

- Repeat-dose toxicity : 28-day studies in two mammalian species (rodent and non-rodent).

- Genotoxicity : Ames test, chromosomal aberration assay, and micronucleus test .

Advanced: What experimental approaches can elucidate Paldimycin’s mechanism of action when genomic and proteomic data conflict?

Answer:

Divergent pathways (e.g., cell wall synthesis inhibition vs. ribosomal targeting) necessitate:

- CRISPR-Cas9 gene knockout : Validate target essentiality by deleting putative binding proteins (e.g., penicillin-binding proteins) in S. aureus .

- Surface plasmon resonance (SPR) : Measure direct binding kinetics between Paldimycin and purified targets.

- Metabolomic profiling : Compare metabolite flux (e.g., UDP-MurNAc-pentapeptide) in treated vs. untreated cells .

Basic: Which in vitro models best replicate Paldimycin’s activity in chronic biofilm-associated infections?

Answer:

Use:

- Static biofilm models : 96-well peg plates with Pseudomonas aeruginosa or Staphylococcus epidermidis.

- Flow-cell systems : Monitor real-time biofilm disruption via confocal microscopy with LIVE/DEAD staining.

- Matrix supplementation : Add human serum or mucin to mimic host conditions .

Advanced: How can Bayesian adaptive trial designs optimize Paldimycin’s dose-finding in early-phase clinical trials?

Answer:

Bayesian methods improve efficiency by:

- Continual reassessment : Update dose-response curves in real-time using Markov Chain Monte Carlo (MCMC) simulations.

- Escalation with overdose control (EWOC) : Limit toxicity risk to ≤25% in dose cohorts.

- Covariate adjustment : Incorporate patient-specific factors (e.g., renal function) into hierarchical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.